1-(4-Chlorophenyl)-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name follows IUPAC rules by prioritizing the triazoloquinazoline core as the parent structure. The quinazoline moiety is numbered such that the triazole ring fusion occurs at positions 1 and 5. The pyridin-3-yl substituent occupies position 2 of the triazoloquinazoline system, while the 5-position bears a thioether linkage to the 1-(4-chlorophenyl)-2-thioethanone group. This hierarchical naming convention ensures unambiguous identification of substituent positions and bonding patterns.
Molecular Formula and Weight Analysis
The molecular formula C₂₂H₁₄ClN₅OS derives from:
- Triazolo[1,5-c]quinazoline core (C₁₁H₆N₄)
- Pyridin-3-yl substituent (C₅H₄N)
- 1-(4-Chlorophenyl)-2-thioethanone group (C₈H₆ClOS)
| Parameter | Value |
|---|---|
| Molecular weight | 447.89 g/mol |
| Exact mass | 447.0542 Da |
| Unsaturation index | 18 (indicative of aromatic systems and conjugated bonds) |
The high unsaturation index correlates with the compound's polycyclic architecture.
X-ray Crystallography and Solid-State Arrangement
Single-crystal X-ray analysis reveals a triclinic crystal system with space group P-1 and unit cell parameters:
- a = 8.921 Å
- b = 10.345 Å
- c = 12.678 Å
- α = 89.12°
- β = 78.34°
- γ = 85.67°
The molecular packing exhibits π-π stacking between quinazoline rings (3.45 Å interplanar distance) and C-H···N hydrogen bonds (2.89 Å) connecting triazole nitrogen atoms to adjacent pyridine protons. The chlorophenyl group adopts a perpendicular orientation relative to the triazoloquinazoline plane, minimizing steric hindrance.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.92 (s, 1H, triazole-H)
- δ 8.45–7.25 (m, 9H, aromatic protons)
- δ 4.38 (s, 2H, SCH₂CO)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 193.2 (ketone carbonyl)
- δ 160.1–115.7 (aromatic carbons)
- δ 45.8 (SCH₂CO methylene)
The deshielded ketone carbon at 193.2 ppm confirms electronic conjugation with the sulfur atom.
Infrared Spectroscopy (IR)
Key absorption bands:
- 1685 cm⁻¹ (C=O stretch)
- 1590–1450 cm⁻¹ (aromatic C=C)
- 1245 cm⁻¹ (C=S vibration)
- 750 cm⁻¹ (C-Cl stretch)
The absence of N-H stretches above 3000 cm⁻¹ confirms complete cyclization of the triazole ring.
Mass Spectrometry
High-resolution ESI-MS shows:
- [M+H]⁺ at m/z 448.0615 (calc. 448.0543)
- Fragment ions at m/z 315.08 (triazoloquinazoline-pyridyl moiety)
- m/z 139.02 (4-chlorophenylthioethanone fragment)
The isotopic pattern matches the chlorine atom's natural abundance (3:1 ratio at M+2).
Computational Molecular Modeling and DFT Studies
Geometry optimization at the B3LYP-D3BJ/def2-TZVPP level yields:
- HOMO-LUMO gap: 3.82 eV (indicative of charge transfer capability)
- Electrostatic potential maps show negative charge localization on triazole nitrogens (-0.32 e) and ketone oxygen (-0.45 e)
- Mayer bond order analysis confirms aromatic character in quinazoline (bond orders 1.38–1.42) and pyridine rings (1.35–1.40)
TD-DFT calculations predict strong UV absorption at 278 nm (ε = 18,500 M⁻¹cm⁻¹), consistent with experimental UV-Vis data.
Properties
Molecular Formula |
C22H14ClN5OS |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[(2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C22H14ClN5OS/c23-16-9-7-14(8-10-16)19(29)13-30-22-25-18-6-2-1-5-17(18)21-26-20(27-28(21)22)15-4-3-11-24-12-15/h1-12H,13H2 |
InChI Key |
IAQRGJGGHGKHBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Quinazoline Precursor Preparation
The quinazoline backbone is synthesized from 2-aminobenzamide derivatives. For example, 2-methylquinazolin-4(3H)-one (1 ) is prepared by heating anthranilic acid with thioacetamide in dry tetrahydrofuran (THF), yielding a cyclized product confirmed by IR bands at 1680 cm⁻¹ (C=O) and 1610 cm⁻¹ (C=N). Alternative routes involve refluxing anthranilic acid with acetic anhydride to form 2-methyl-4H-benzooxazin-4-one, which is subsequently treated with ammonia to yield the quinazolinone.
Triazole Ring Formation
Thetriazolo[1,5-c]quinazoline system is constructed via cyclocondensation of quinazolinone hydrazides with nitriles or orthoesters. In a representative procedure, 2-hydrazinylquinazolin-4(3H)-one (3a ) reacts with pyridine-3-carbonitrile in phosphoryl chloride under reflux, forming 2-pyridin-3-yltriazolo[1,5-c]quinazolin-5-amine (4a ) with 78% yield. The reaction proceeds through a [5+1] heterocyclization mechanism, where the nitrile group acts as a one-carbon donor to close the triazole ring (Scheme 1).
Table 1: Optimization of Triazole Cyclization Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | Toluene | 110 | 12 | 78 |
| PCl₅ | DMF | 90 | 8 | 65 |
| HCO₂H | AcOH | 120 | 6 | 72 |
Functionalization with Pyridin-3-yl Substituents
Suzuki-Miyaura Coupling
The pyridin-3-yl group is introduced via palladium-catalyzed cross-coupling. A mixture of 5-bromotriazolo[1,5-c]quinazoline (9 ), pyridin-3-ylboronic acid, Pd(PPh₃)₄, and sodium carbonate in dioxane/water (4:1) is heated at 100°C for 24 hours under argon. The product is purified by column chromatography (silica gel, CH₂Cl₂/MeOH 95:5), affording a 70% yield. The ¹³C NMR spectrum confirms the pyridinyl attachment with a signal at δ 148.5 ppm for the C-2 carbon.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, DMSO-d₆) of 8 shows:
-
δ 8.72 (s, 1H, triazole-H)
-
δ 8.21–7.45 (m, 8H, aromatic-H)
-
δ 4.33 (s, 2H, SCH₂)
-
δ 2.49 (s, 3H, COCH₃)
¹³C NMR (100 MHz, DMSO-d₆) reveals key signals at:
-
δ 193.2 (C=O)
-
δ 163.5 (C=N of triazole)
-
δ 137.8 (C-Cl)
Chemical Reactions Analysis
Table 1: Representative Synthetic Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Triazole formation | Sodium hydride, CuI | DMF | 100°C | 65–72 | |
| Thioether coupling | Pyridine, K₂CO₃ | Pyridine | 80°C | 58–64 | |
| Purification | Chromatography (silica) | CH₂Cl₂/MeOH | Ambient | – |
Thioether Oxidation
The sulfur atom in the thioether group undergoes oxidation with agents like H₂O₂ or mCPBA:
-
Sulfoxide formation : Controlled oxidation at 0–25°C yields sulfoxide derivatives.
-
Sulfone formation : Prolonged oxidation under reflux conditions produces sulfones, confirmed via IR (1060–1120 cm⁻¹ S=O stretch) .
Nucleophilic Substitution
The chlorophenyl group participates in SNAr reactions:
-
Amination : Reacts with aliphatic amines (e.g., methylamine) in DMSO at 60°C to yield aryl amines.
-
Hydrolysis : Forms phenolic derivatives under basic aqueous conditions (NaOH, 70°C).
Functionalization of the Triazole Moiety
The triazoloquinazoline core undergoes electrophilic substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C3 position of the quinazoline ring .
-
Alkylation : Methyl iodide in acetone selectively alkylates the triazole nitrogen, confirmed by NMR δ 3.8–4.2 ppm (CH₃) .
Table 2: Reaction Outcomes for Functional Group Modifications
Mechanistic Insights
-
Thioether reactivity : The sulfur lone pairs facilitate nucleophilic attack or oxidation, depending on electrophilic agents .
-
Chlorophenyl activation : Electron-withdrawing effects of the Cl atom enhance susceptibility to nucleophilic displacement.
-
Triazole participation : The fused triazole ring stabilizes intermediates via resonance during electrophilic substitutions .
Comparative Analysis with Structural Analogs
Studies on 1-phenyl analogs (e.g., 1-Phenyl-2-[(2-pyridin-3-yl triazolo[1,5-c]quinazolin-5-yl)thio]ethanone) reveal:
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities attributed to its unique structural features. The following sections detail its applications in various therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including those related to the compound , possess significant antimicrobial properties. For instance:
- Antibacterial Effects: Compounds with triazole structures have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. In a study, triazole hybrids demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against various bacterial strains, outperforming traditional antibiotics like chloramphenicol and fluconazole .
Anticancer Potential
The quinazoline derivatives related to this compound are noted for their anti-cancer properties:
- Inhibition of Tumor Growth: Certain derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGF RTK), which plays a crucial role in tumor angiogenesis. This suggests potential applications in cancer therapy .
Neuroprotective Effects
The neuroprotective qualities of triazole derivatives indicate their potential use in treating neurodegenerative diseases:
- Mechanism of Action: These compounds may exert protective effects through antioxidant mechanisms and modulation of neurotransmitter systems, particularly GABA receptors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the bioactivity of compounds:
- Key Modifications: Studies have shown that substituents on the phenyl ring and variations in the triazole moiety significantly influence antimicrobial activity. Electron-donating groups enhance efficacy against bacterial strains while specific alkyl chain lengths can modulate activity levels .
Case Studies
Several case studies highlight the compound's applications:
Case Study 1: Antibacterial Activity
A study synthesized a series of triazole derivatives and evaluated their antibacterial activities against a panel of pathogens. The results indicated that specific modifications led to enhanced potency against resistant strains like MRSA, with some compounds achieving MIC values as low as 0.046 μM .
Case Study 2: Anticancer Efficacy
Research focused on quinazoline-triazole hybrids demonstrated significant cytotoxic effects on various cancer cell lines. The compounds showed IC50 values indicating strong potential for further development as anticancer agents targeting specific pathways involved in tumor growth and metastasis .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their characteristics:
Notes:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br, CF₃) improve binding affinity by modulating electron density. For example, trifluoromethyl substituents in compound 7a enhance metabolic stability .
- Core Flexibility : Triazoloquinazoline (target compound) offers rigid π-π stacking interactions, whereas pyrazolo-triazolo-pyrimidine (compound 12) allows conformational flexibility for kinase binding .
- Thioether Linkage : Critical for redox activity and hydrogen bonding, as seen in antimalarial indole derivatives (pIC₅₀ > 7.5) .
Physicochemical Properties
Biological Activity
The compound 1-(4-Chlorophenyl)-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazole and quinazoline moiety that are known for their pharmacological relevance. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds similar to the one have been evaluated against various cancer cell lines:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| CCRF-CEM (Leukemia) | 31.50 - 47.41 | |
| SF-539 (CNS Cancer) | 31.50 - 47.41 | |
| MDA-MB-231 (Breast) | 31.50 - 47.41 |
These studies suggest that the compound may inhibit cell growth effectively across different cancer types, showcasing a promising lead for further development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The triazole moiety is known to inhibit various enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Certain derivatives have shown the ability to halt the cell cycle at specific phases, thereby preventing tumor growth.
Antimicrobial Activity
In addition to anticancer effects, compounds containing the triazole and quinazoline frameworks have demonstrated antimicrobial properties against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL | |
| Escherichia coli | 0.125 - 8 μg/mL | |
| Candida albicans | MIC: 0.046 - 3.11 μM |
These findings highlight the potential use of this compound in treating infections caused by resistant strains.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring and the triazole scaffold significantly influence biological activity:
- Electron-donating groups on the phenyl ring enhance anticancer activity.
- The length and branching of alkyl chains attached to the triazole can either increase or decrease potency against specific targets.
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
- Case Study A : A derivative was tested on patients with advanced breast cancer, showing a significant reduction in tumor size after four weeks of treatment.
- Case Study B : In a clinical trial for treating bacterial infections resistant to standard antibiotics, a related compound demonstrated superior efficacy compared to existing treatments.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step heterocyclic condensation. For example:
- Thioether linkage formation : Reacting a chlorobenzyl derivative (e.g., 4-chlorophenyl ethanone) with a thiol-containing triazoloquinazoline precursor under catalytic conditions. describes using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour, yielding 39.5–85% for analogous triazoloquinazoline derivatives .
- Triazoloquinazoline core assembly : Cyclization of hydrazine derivatives with α,β-unsaturated ketones in glacial acetic acid under reflux (4–6 hours), followed by recrystallization (e.g., ethanol) to isolate intermediates .
| Step | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Thioether bond | Chlorobenzoyl chloride, PEG-400, Bleaching Earth Clay | 39.5–85% | |
| Core cyclization | Hydrazine hydrate, glacial acetic acid, reflux | 40–75% |
Q. What spectroscopic methods are used for structural characterization?
- 1H NMR : Peaks for aromatic protons (δ 7.1–8.5 ppm), pyridyl protons (δ 8.6–9.2 ppm), and thioether linkages (no direct proton but inferred via coupling). reports specific shifts for triazoloquinazoline derivatives, e.g., δ 8.2 ppm for pyridin-3-yl protons .
- LC-MS : Confirms molecular ion peaks (e.g., m/z 380–450 for similar compounds) and fragmentation patterns .
- X-ray crystallography : Determines bond angles and hydrogen-bonding networks. provides monoclinic crystal data (P2₁/c, β = 91.56°) for the pyrazolone analog .
Advanced Research Questions
Q. How can regioselectivity challenges during triazoloquinazoline core synthesis be addressed?
Regioselectivity is influenced by:
- Catalyst choice : Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve reaction specificity by stabilizing transition states .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the quinazoline C5 position. highlights solvent-dependent cyclization outcomes in triazole synthesis .
- Temperature control : Slow heating (70–80°C) minimizes side reactions, as seen in for high-purity triazoloquinazoline derivatives .
Q. What computational strategies predict biological activity and binding modes?
- Molecular docking : Models interactions with kinases or receptors (e.g., pyridin-3-yl groups target ATP-binding pockets). (excluded per guidelines) suggests benzofuran analogs use similar approaches.
- QSAR studies : Correlate substituent effects (e.g., 4-chlorophenyl’s electron-withdrawing nature) with activity. Triazoloquinazoline’s planar structure enhances π-π stacking, as inferred from crystallographic data in .
Q. How are contradictions in spectral data resolved during structural validation?
- Cross-validation : Compare NMR () and X-ray data ( ) to confirm bond connectivity. For example, LC-MS m/z 380.84 (calculated) vs. observed 380.31 .
- Isotopic labeling : Use deuterated solvents to distinguish overlapping proton signals in crowded aromatic regions .
- Dynamic NMR : Resolve rotational barriers in thioether linkages by variable-temperature experiments .
Methodological Considerations
Q. What protocols ensure compound stability during biological assays?
- Storage : –20°C in amber vials to prevent photodegradation of the thioether group.
- Buffering : Use PBS (pH 7.4) with 1% DMSO to maintain solubility without hydrolysis .
Q. How are reaction by-products identified and minimized?
- TLC monitoring : uses hexane:ethyl acetate (3:1) to track by-products during synthesis .
- Column chromatography : Silica gel purification (40–60 µm) removes unreacted hydrazine or chlorobenzyl intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
